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Compound of Interest

Compound Name:
1-Methyl-1H-pyrrol-3-amine

hydrochloride

CAS No.: 1194757-83-9

Cat. No.: B1426074 Get Quote

Executive Summary: The Privileged Pyrrole Scaffold
The pyrrole ring (C₄H₅N) is a fundamental heterocyclic pharmacophore, often termed a

"privileged structure" in medicinal chemistry due to its ability to bind multiple receptor subtypes

with high affinity. Its electron-rich aromatic nature and the presence of a hydrogen bond donor

(N-H) allow it to participate in critical

stacking interactions and hydrogen bonding within enzyme active sites.

This guide analyzes the biological activity of pyrrole derivatives, focusing on kinase inhibition

(oncology) and membrane transport disruption (infectious disease). It provides actionable

structure-activity relationship (SAR) data and validated experimental protocols for synthesis

and biological evaluation.

Mechanistic Pharmacology
Anticancer Activity: Kinase Inhibition
The most clinically validated mechanism for pyrrole derivatives is ATP-competitive kinase

inhibition. Compounds like Sunitinib utilize the pyrrole moiety to occupy the adenine-binding

pocket of receptor tyrosine kinases (RTKs), specifically VEGFR2 and PDGFR
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Binding Mode: The pyrrole N-H typically acts as a hydrogen bond donor to the carbonyl

oxygen of the "hinge region" residues (e.g., Glu/Leu) in the kinase backbone.

Selectivity: Substitution at the C3 and C4 positions allows the molecule to access the

hydrophobic back-pocket, determining selectivity between different kinome branches (e.g.,

Split-RTKs vs. Ser/Thr kinases).

Antimicrobial Activity: MmpL3 & Cell Wall Disruption
Recent developments have identified pyrrole-2-carboxamides as potent antitubercular agents.

Target: Mycobacterial Membrane Protein Large 3 (MmpL3).

Mechanism: These derivatives inhibit the transport of mycolic acids across the plasma

membrane, halting cell wall biosynthesis. The lipophilicity of the pyrrole core facilitates

penetration through the waxy mycobacterial cell envelope.

Visualization: Kinase Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism of a pyrrole-based ligand

within the ATP-binding pocket of a tyrosine kinase.
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Caption: Competitive binding of pyrrole inhibitors blocks ATP access to the kinase hinge region,

arresting downstream oncogenic signaling.

Structure-Activity Relationship (SAR) Matrix
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The biological output of the pyrrole scaffold is heavily dependent on the electronic and steric

nature of substituents.

Position Substituent Type Biological Effect
Mechanistic
Rationale

N1 (Ring Nitrogen) Methyl / Alkyl
Decreased Activity

(Kinase)

Loss of H-bond donor

capability prevents

interaction with the

kinase hinge region.

N1 (Ring Nitrogen) Aryl / Sulfonyl
Increased Activity

(Antimicrobial)

Increases lipophilicity

for membrane

penetration; steric

bulk prevents

metabolic N-oxidation.

C3 / C4 Halogens (F, Cl, Br)
Potency

Enhancement

Halogens fill small

hydrophobic pockets

and protect the ring

from metabolic

oxidation (blocking

P450 sites).

C2 Carboxamide / Urea Target Selectivity

Provides secondary

H-bond

acceptors/donors;

critical for MmpL3

binding in M.

tuberculosis.

C3-C4 Fusion Benzene (Indole) Stability

Fused systems

(indoles/carbazoles)

increase metabolic

stability but may

reduce solubility.

Experimental Protocols
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Synthesis: Optimized Paal-Knorr Reaction
Objective: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Model Compound). Rationale: The

Paal-Knorr condensation is the most robust method. We utilize a catalytic amount of acetic acid

to facilitate the rate-determining dehydration step without causing polymerization of sensitive

substrates.

Reagents:

Acetonylacetone (2,5-hexanedione) [1.0 eq]

Aniline (substituted amine) [1.0 eq]

Glacial Acetic Acid [Catalytic, 0.1 eq]

Ethanol (Solvent)

Step-by-Step Protocol:

Preparation: Dissolve 10 mmol of 2,5-hexanedione in 20 mL of absolute ethanol in a round-

bottom flask.

Addition: Add 10 mmol of aniline, followed by 5 drops (approx. 0.1 mmol) of glacial acetic

acid.

Expert Note: Do not add acid if using highly basic amines; the reaction will proceed

thermally. For weak nucleophiles (e.g., nitro-anilines), increase acid catalyst or use

microwave irradiation.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

Precipitation/Extraction:

Solid Product: Filter the precipitate and wash with cold water.
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Oily Product: Extract with Dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate

in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC₅₀ of synthesized pyrrole derivatives against cancer cell lines (e.g.,

A549, MCF-7). Rationale: The MTT assay measures mitochondrial metabolic activity as a

proxy for cell viability. Pyrrole derivatives often induce mitochondrial stress, making this assay

highly relevant.

Protocol:

Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂

to allow attachment.

Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1 µM to 100

µM).

Control: DMSO vehicle control (final concentration < 0.5%).

Incubation: Incubate for 48h.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

Mechanism:[1][2][3][4][5] Viable mitochondria convert yellow MTT to purple formazan

crystals.

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using

non-linear regression analysis.

Workflow Visualization
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Caption: Integrated workflow from Paal-Knorr synthesis to biological validation via MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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